3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol
Description
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is a structurally complex phenolic compound featuring a cyclopentyl ring substituted with a hydroxymethyl group, an ethylamine linker, and a phenolic hydroxyl group. This compound’s unique architecture combines polar (hydroxyl, amino) and nonpolar (cyclopentyl) moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c15-9-13(11-4-3-5-12(17)8-11)14(10-16)6-1-2-7-14/h3-5,8,13,16-17H,1-2,6-7,9-10,15H2 |
InChI Key |
ZPZSPODDKJBBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Hydroxyphenyl derivatives : The phenol ring is often introduced or modified at the initial stage, using commercially available 3-substituted phenols or via selective hydroxylation.
- Aminoethyl intermediates : The 2-aminoethyl side chain is introduced through nucleophilic substitution or reductive amination.
- Cyclopentyl derivatives : The cyclopentyl ring with a hydroxymethyl substituent is prepared separately or introduced via cyclization reactions.
Stepwise Synthesis Approach
Formation of the aminoethylphenol core
The aminoethyl group is attached to the phenol ring through nucleophilic substitution of a suitable leaving group on the phenol, or via reductive amination of an aldehyde intermediate with an amino precursor.Introduction of the cyclopentyl-hydroxymethyl moiety
The cyclopentyl ring bearing a hydroxymethyl group is introduced via alkylation or amination reactions. For example, a protected cyclopentyl aldehyde or bromide can react with the aminoethylphenol intermediate.Protection and Deprotection
Hydroxyl groups on the phenol and cyclopentyl moiety may require protection (e.g., as silyl ethers or esters) during the synthesis to prevent side reactions, followed by deprotection in the final steps.Purification
Column chromatography using silica gel and solvent systems such as n-hexane/ethyl acetate gradients is employed to purify intermediates and the final product.
Example Synthetic Procedure from Patent Literature
A representative synthetic procedure adapted from related phenol-amine derivatives includes:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Hydroxybenzaldehyde + aminoethylamine | Reductive amination to form aminoethylphenol | ~70 |
| 2 | Cyclopentyl bromide derivative + base | Nucleophilic substitution to attach cyclopentyl group | ~65 |
| 3 | Protection of hydroxyl groups (e.g., TBDMS-Cl) | To protect hydroxyl during further reactions | Quantitative |
| 4 | Deprotection (e.g., TBAF) | Removal of protecting groups | Quantitative |
| 5 | Purification by silica gel chromatography | Isolation of pure compound | 60-75 |
Analytical Data Supporting Synthesis
- Chromatographic purification is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Spectroscopic characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.
- Crystallographic data (where available) confirm the molecular geometry and purity.
Research Findings and Optimization
- The reaction conditions such as temperature, solvent choice, and reaction time critically affect the yield and purity.
- Column chromatography eluent systems often start from non-polar solvents (n-hexane) to more polar (ethyl acetate) in gradients to effectively separate the product.
- Protecting groups are essential to prevent side reactions on the phenol and hydroxymethyl groups.
- The compound's stability is enhanced by controlling moisture and temperature during synthesis and storage.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 0°C to 80°C | Depends on step; reductive amination ~40-60°C |
| Solvents Used | Ethanol, dichloromethane, n-hexane, ethyl acetate | For reaction and purification |
| Reaction Time | 2 to 24 hours | Varies by step |
| Protecting Groups | TBDMS, acetyl groups | For hydroxyl protection |
| Purification Method | Silica gel column chromatography | Gradient elution from 10:1 to 4:1 n-hexane/ethyl acetate |
| Yield | 60-75% overall | Depends on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Polarity and Solubility
- The cyclopentyl-hydroxymethyl group in the target compound introduces steric hindrance and moderate hydrophilicity compared to simpler analogs like 3-[1-(dimethylamino)ethyl]phenol, which lacks bulky aliphatic rings. This may reduce aqueous solubility but enhance lipid membrane permeability .
- Compounds with methoxy or dimethylamino groups (e.g., 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride) exhibit higher solubility in organic solvents due to reduced hydrogen-bonding capacity .
Biological Activity
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is an organic compound that has garnered interest due to its potential biological activity. Its unique structure, featuring a cyclopentyl ring, an amino group, and a phenolic group, suggests various interactions within biological systems that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol allows it to engage in multiple interactions with biological targets. The presence of the amino group facilitates ionic bonding with acidic residues in proteins, while the phenolic group can participate in hydrogen bonding and π-π interactions, enhancing its reactivity and binding affinity to various biomolecules.
The biological activity of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate various biological pathways through these interactions, suggesting potential roles in therapeutic applications such as cancer treatment and metabolic disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally similar to 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol. For instance, compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The potential for this compound to act as a synthetic lethal agent in cancer therapy is currently under investigation .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes could have significant implications for drug development. For example, its interactions with enzymes involved in metabolic pathways may lead to the development of new treatments for metabolic disorders. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol:
- Study 1 : A study assessing the binding affinity of the compound to various receptors demonstrated that it binds effectively to certain cancer-related targets, indicating its potential use as a therapeutic agent in oncology.
- Study 2 : Another investigation focused on the compound's effects on metabolic enzymes showed that it could modulate enzyme activity, suggesting a role in metabolic regulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol | Cyclobutyl ring instead of cyclopentyl | May exhibit different biological activities due to ring size |
| 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol | Similar structure but different substituents | Potentially different reactivity and biological effects |
| 4-{2-Amino-4-hydroxyphenyl}propan-2-ol | Lacks cyclopentyl structure | Different functional groups leading to distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
